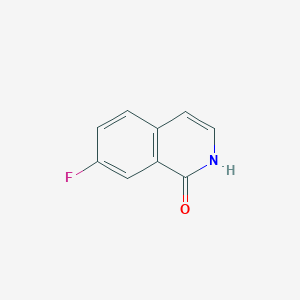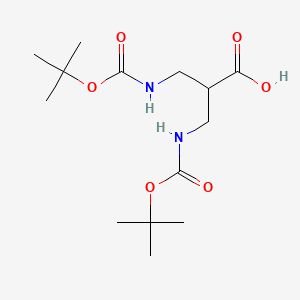
4-Chloro-3-nitrophenyl thiocyanate
概要
説明
4-Chloro-3-nitrophenyl thiocyanate is a useful research compound. Its molecular formula is C7H3ClN2O2S and its molecular weight is 214.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Reactivity and Mechanism Studies
- Solvolysis and Base-promoted Reactions : The solvolysis of certain compounds, such as 4-chloro-4-(4′-nitrophenyl)pentan-2-one, in aqueous acetonitrile leads to several products. Adding thiocyanate ion results in substitution products and a small increase in specific alkenes, showcasing the reactivity of thiocyanate ions in such reactions (Zeng & Thibblin, 2002).
Biological Activity Studies
- DNA-binding and Biological Activities : Nitrosubstituted acyl thioureas, including compounds related to 4-chloro-3-nitrophenyl thiocyanate, have been synthesized and characterized. These compounds show significant DNA-binding properties and exhibit antioxidant, cytotoxic, antibacterial, and antifungal activities, highlighting their potential for medical and biological applications (Tahir et al., 2015).
Synthesis and Characterization of Derivatives
- Synthesis of Indole-2-thiols : 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole, a related compound, can be used to synthesize N-substituted indole-2-thiols, demonstrating the use of thiocyanate and related compounds in the synthesis of novel organic compounds (Androsov & Neckers, 2007).
- Preparation of N-alkylcarbamates : The treatment of related nitrophenyl chloroformates with certain reagents yields N-alkylcarbamate analogues, which is significant for the synthesis of safer alternatives to toxic compounds (Peterson, Houguang & Ke, 2006).
Electrochemical Studies
- Electrochemical Grafting and Oxidation of Thiocyanate : Electrochemical grafting of nitrobenzenediazonium compounds onto electrodes results in modified electrodes useful for the catalytic oxidation of thiocyanate. This demonstrates the application of thiocyanate and related compounds in electrochemical sensors and catalysis (Matemadombo, Westbroek & Nyokong, 2007).
Anticancer Studies
- Cytotoxicity Evaluation of Derivatives : N, N′–disubstituted thiocarbamide derivatives, similar to this compound, have been synthesized and evaluated for their cytotoxic properties against various human cancer cell lines. This suggests the potential use of thiocyanate derivatives in cancer research (Pandey et al., 2019).
Safety and Hazards
将来の方向性
The future research directions for 4-Chloro-3-nitrophenyl thiocyanate could involve further exploration of its biological activities and potential applications in medicine and industry . Additionally, more studies could be conducted to better understand its synthesis, chemical reactions, and mechanism of action .
作用機序
Target of Action
Similar compounds such as benzoylphenyl thiocyanates have been found to inhibit the mycobacterial resuscitation promoting factor b protein (rpfb) . Rpfs are proteins involved in the reactivation of dormant cells of mycobacteria .
Mode of Action
Related compounds have been shown to inhibit the biological and enzymatic activities of rpfs . This inhibition likely occurs through the compound’s interaction with the Rpf protein molecules .
Biochemical Pathways
This inhibition could potentially affect the resuscitation of dormant mycobacterial cells .
Result of Action
Related compounds have demonstrated inhibitory activity in both enzymatic assays and in the resuscitation assay of dormant mycobacterium tuberculosis cells .
特性
IUPAC Name |
(4-chloro-3-nitrophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-6-2-1-5(13-4-9)3-7(6)10(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHGJYAFPDLXHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322783.png)


![4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322789.png)
![4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride](/img/structure/B1322790.png)


